N-{4-[(difluoromethyl)sulfanyl]phenyl}-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
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Properties
IUPAC Name |
N-[4-(difluoromethylsulfanyl)phenyl]-1-phenyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N6S/c23-21(24)31-17-10-8-15(9-11-17)26-19-18-14-25-30(16-6-2-1-3-7-16)20(18)28-22(27-19)29-12-4-5-13-29/h1-3,6-11,14,21H,4-5,12-13H2,(H,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXJTLDCQKSXCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)SC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{4-[(difluoromethyl)sulfanyl]phenyl}-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, identified by its CAS number 946297-43-4, is a synthetic compound with potential therapeutic applications. Its unique structure incorporates a difluoromethyl sulfanyl group, which may influence its biological activity and pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 438.5 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 946297-43-4 |
| Molecular Formula | C22H20F2N6S |
| Molecular Weight | 438.5 g/mol |
Research indicates that compounds similar to this compound often exhibit inhibitory activity against various enzymes, particularly protein kinases. The presence of the difluoromethyl sulfanyl group may enhance binding affinity to target proteins, potentially leading to increased efficacy in modulating biological pathways involved in disease processes.
Antitumor Activity
Studies have shown that pyrazolo[3,4-d]pyrimidine derivatives can exhibit significant antitumor properties. For instance, a related compound demonstrated selective inhibition of cancer cell lines through the modulation of signaling pathways associated with tumor growth and survival. This suggests that this compound may possess similar antitumor effects.
Inhibitory Activity Against COX Enzymes
The compound's structural characteristics position it as a potential inhibitor of cyclooxygenase (COX) enzymes. A review of related pyrazole derivatives indicated varying degrees of COX-I and COX-II inhibitory activities, with some compounds showing selective inhibition profiles. For example:
| Compound | COX-II IC50 (μM) | Selectivity Index |
|---|---|---|
| Celecoxib | 0.78 | 9.51 |
| PYZ16 | 0.52 | 10.73 |
| N-{...} | TBD | TBD |
This data implies that this compound could be evaluated for similar inhibitory activity against COX enzymes.
Neuroprotective Effects
Preliminary studies suggest that pyrazolo derivatives can exert neuroprotective effects through modulation of neuroinflammatory pathways. The potential for this compound to influence neuroprotective signaling could be explored in models of neurodegenerative diseases.
Case Studies and Research Findings
Recent literature has highlighted the significance of pyrazolo derivatives in drug discovery:
- Antitumor Studies : A study reported that related pyrazolo compounds showed promising results in inhibiting cell proliferation in various cancer models.
- COX Inhibition : Research on structurally similar compounds revealed effective inhibition against COX-II, supporting further investigation into the anti-inflammatory potential of this compound.
- Neuroprotection : Evidence from animal models indicates that certain pyrazolo derivatives can reduce neuronal damage in ischemic conditions.
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